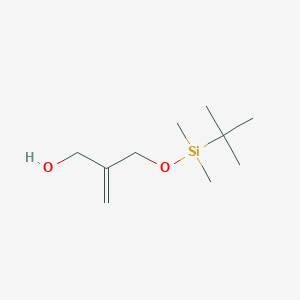

2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol

Description

Properties

IUPAC Name |

2-[[tert-butyl(dimethyl)silyl]oxymethyl]prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2Si/c1-9(7-11)8-12-13(5,6)10(2,3)4/h11H,1,7-8H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODYQRNHEDLXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458705 | |

| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116700-73-3 | |

| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol: A Key Building Block in Complex Molecule Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol, a versatile bifunctional building block crucial in modern organic synthesis. The document delves into its chemical properties, detailed synthesis protocols, and its strategic application in the total synthesis of complex natural products, with a particular focus on its role in the enantioselective synthesis of (+)-gigantecin. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep technical understanding and practical methodologies for utilizing this valuable synthetic intermediate.

Introduction: The Strategic Advantage of a Differentially Protected C4 Unit

In the intricate field of multi-step organic synthesis, the ability to selectively unmask reactive functional groups is paramount. This compound, a structurally unique C4 building block, offers a significant strategic advantage. It possesses two primary allylic alcohols, one of which is protected as a robust tert-butyldimethylsilyl (TBS) ether, while the other remains free. This differential protection allows for a wide range of selective chemical transformations, making it a valuable synthon for the construction of complex molecular architectures.

The core utility of this reagent lies in the orthogonal reactivity of its two key functionalities:

-

The Free Primary Allylic Alcohol: This moiety is readily available for a variety of transformations, including oxidation to the corresponding aldehyde, esterification, etherification, and participation in various coupling reactions.

-

The TBS-Protected Primary Alcohol: The tert-butyldimethylsilyl group is a sterically hindered and robust protecting group, stable to a wide range of reaction conditions, including many organometallic reagents and basic conditions.[1] Its selective removal is typically achieved under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which generally does not affect other functional groups.

-

The 1,1-Disubstituted Olefin: This structural feature provides a handle for further functionalization, such as in metathesis reactions or asymmetric dihydroxylation.

This guide will provide a detailed exploration of the synthesis of this key building block and its application in the synthesis of the potent antitumor agent, (+)-gigantecin, as demonstrated by Crimmins and Jacobs.[2]

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety considerations is essential for the effective and safe handling of any chemical reagent.

| Property | Value | Reference |

| IUPAC Name | 2-[[tert-butyl(dimethyl)silyl]oxymethyl]prop-2-en-1-ol | [3] |

| CAS Number | 116700-73-3 | [2][3] |

| Molecular Formula | C₁₀H₂₂O₂Si | [3] |

| Molecular Weight | 202.37 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid | [4] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [4] |

Safety Profile:

This compound is classified with the following GHS hazard statements:

Handling and Personal Protective Equipment (PPE): As with all organosilicon compounds, proper handling procedures are crucial to ensure safety.[5][6]

-

Ventilation: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[5]

-

Personal Protective Equipment: Standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.[5]

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[5] It should be kept in a tightly sealed container under an inert atmosphere to prevent hydrolysis of the silyl ether.

Synthesis of this compound

The most common and efficient synthesis of the title compound involves a two-step sequence starting from the commercially available 2-methylenepropane-1,3-diol. This process involves a selective mono-silylation followed by a reduction of the resulting acrylate ester.

Synthetic Pathway Overview

Caption: Synthetic route to the target allylic alcohol.

Step 1: Synthesis of Ethyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate

The initial step involves the selective protection of one of the primary alcohols of 2-methylenepropane-1,3-diol as a TBS ether, followed by a Horner-Wadsworth-Emmons reaction to install the acrylate moiety.

Protocol: A detailed experimental procedure for a similar transformation is provided in Organic Syntheses.[7]

-

Mono-silylation: To a solution of 2-methylenepropane-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). tert-Butyldimethylsilyl chloride (TBDMSCl) (1.05 eq) is then added portion-wise, and the reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the consumption of the starting material.

-

Oxidation and Horner-Wadsworth-Emmons Reaction: The crude mono-silylated alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). The resulting aldehyde is then subjected to a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate in the presence of a base like sodium hydride (NaH) to afford the desired ethyl acrylate.

Step 2: DIBAL-H Reduction to this compound

The final step is the selective reduction of the ester functionality to the primary alcohol using diisobutylaluminium hydride (DIBAL-H) at low temperature. This method is well-established for the partial reduction of esters to aldehydes or, with excess reagent, to alcohols.

Protocol: The following procedure is adapted from the supporting information of Crimmins and Jacobs, Org. Lett. 2009, 11, 2695-2698.[2]

-

A solution of ethyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate (1.0 eq) in anhydrous diethyl ether (Et₂O) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Diisobutylaluminium hydride (DIBAL-H) (2.2 eq, typically as a 1.0 M solution in hexanes or toluene) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound as a colorless oil.

Application in the Total Synthesis of (+)-Gigantecin

A compelling demonstration of the synthetic utility of this compound is its application as a key building block in the enantioselective total synthesis of the annonaceous acetogenin, (+)-gigantecin, by Crimmins and Jacobs.[2] Annonaceous acetogenins are a class of natural products known for their potent cytotoxic and antitumor activities.[5][6][8]

Strategic Role in the Synthesis

In their synthetic strategy, the title compound serves as a precursor to a chiral aldehyde, which is a crucial component for a subsequent asymmetric aldol reaction.

Caption: Role of the title compound in the synthesis of (+)-gigantecin.

Key Transformations

-

Asymmetric Dihydroxylation: The free allylic alcohol of this compound is first protected, and then the 1,1-disubstituted olefin is subjected to a Sharpless asymmetric dihydroxylation to install two new stereocenters with high enantioselectivity.

-

Oxidative Cleavage: The resulting diol is then cleaved, for instance, using sodium periodate (NaIO₄), to unmask the aldehyde functionality. This transformation yields a chiral aldehyde where the stereochemistry is controlled by the preceding asymmetric dihydroxylation step.

-

Asymmetric Aldol Reaction: This chiral aldehyde then participates in a highly diastereoselective asymmetric aldol reaction, a key carbon-carbon bond-forming step in the construction of the complex backbone of (+)-gigantecin.[5][6][8]

The successful execution of this synthetic sequence highlights the strategic importance of having a differentially protected diol synthon, allowing for the sequential and controlled introduction of chirality and further functionalization.

Spectroscopic Characterization

| Data Type | Expected Features |

| ¹H NMR | Signals corresponding to the vinyl protons (around 5.0-5.2 ppm), the two methylene groups adjacent to the oxygen atoms (around 4.0-4.2 ppm), the hydroxyl proton (variable), the tert-butyl group (singlet around 0.9 ppm), and the dimethylsilyl groups (singlet around 0.1 ppm). |

| ¹³C NMR | Resonances for the quaternary olefinic carbon (around 145 ppm), the terminal methylene olefinic carbon (around 112 ppm), the two oxymethylene carbons (in the range of 65-70 ppm), the quaternary carbon of the tert-butyl group (around 26 ppm), the methyl carbons of the tert-butyl group (around 18 ppm), and the dimethylsilyl carbons (around -5 ppm). |

| IR (Infrared) | A broad absorption band for the O-H stretch of the alcohol (around 3300-3400 cm⁻¹), C-H stretching absorptions (around 2850-2960 cm⁻¹), a C=C stretching absorption (around 1650 cm⁻¹), and strong Si-O-C and Si-C absorptions (in the region of 800-1100 cm⁻¹). |

| MS (Mass Spec) | The mass spectrum would be expected to show a molecular ion peak (M⁺) or, more likely, characteristic fragments resulting from the loss of a tert-butyl group ([M-57]⁺) or other fragmentation pathways. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used for analysis.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its differentially protected primary alcohols and the presence of a readily functionalizable olefin provide chemists with a powerful tool for the stereocontrolled construction of complex molecules. The detailed synthetic protocols and the illustrative application in the total synthesis of (+)-gigantecin underscore its significance for researchers and professionals in drug discovery and natural product synthesis. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable its effective implementation in sophisticated synthetic strategies.

References

- Crimmins, M. T., & She, J. (2004). Enantioselective Total Synthesis of (+)-Gigantecin: Exploiting the Asymmetric Glycolate Aldol Reaction. Journal of the American Chemical Society, 126(40), 12790–12791.

- Fletcher, C. J., Wheelhouse, K. M. P., & Aggarwal, V. K. (2013). Stereoselective Total Synthesis of (+)-Giganin and Its C10-Epimer.

- Stivala, C. E., & Zakarian, A. (2008). Total Synthesis of (+)-Gigantecin. Journal of the American Chemical Society, 130(12), 3774–3776.

- Crimmins, M. T., & Jacobs, D. L. (2009). Asymmetric Total Synthesis of Pyranicin. Organic Letters, 11(12), 2695–2698.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Sylicglobal. (2023, November 14). Precautions For Safe Use Of Organosilicon. Retrieved January 17, 2026, from [Link]

-

Changfu Chemical. (n.d.). Organosilicon Compounds: Everything You Need to Know. Retrieved January 17, 2026, from [Link]

-

Organic Syntheses. (n.d.). ETHYL α-(HYDROXYMETHYL)ACRYLATE. Retrieved January 17, 2026, from [Link]

Sources

- 1. silicones.eu [silicones.eu]

- 2. scispace.com [scispace.com]

- 3. rsc.org [rsc.org]

- 4. Novel catalysts for the hydroxymethylation of allyl alcohol : a convenient synthetic route to 1, 4-butanediol [research-repository.st-andrews.ac.uk]

- 5. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

- 6. Organosilicon Compounds: Everything You Need to Know [cfsilicones.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol (CAS Number: 116700-73-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol, registered under CAS number 116700-73-3, is a functionalized allylic alcohol that serves as a valuable synthetic intermediate in complex organic synthesis. Its structure incorporates a sterically hindered silyl ether, specifically a tert-butyldimethylsilyl (TBS) ether, which acts as a protecting group for one of the primary hydroxyl groups of 2-methylene-1,3-propanediol. This strategic protection allows for selective reactions at the remaining primary allylic alcohol, making it a key building block in the synthesis of complex natural products. This guide provides a comprehensive overview of its chemical properties, synthesis, handling, and its notable application in the total synthesis of the marine natural product, Pyranicin.

Chemical Identity and Physicochemical Properties

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 116700-73-3[1][2][3][4] |

| IUPAC Name | 2-[[tert-butyl(dimethyl)silyl]oxymethyl]prop-2-en-1-ol[2] |

| Molecular Formula | C₁₀H₂₂O₂Si[2] |

| Molecular Weight | 202.37 g/mol [2] |

| Synonyms | This compound, 2-[[(tert-Butyldimethylsilyl)oxy]methyl]prop-2-en-1-ol |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Colorless to yellow liquid | |

| Boiling Point | 236.2 ± 28.0 °C (Predicted) | [1] |

| Storage Temperature | 2-8°C, Sealed in a dry environment |

Synthesis of this compound

The most prominently cited synthesis of this compound is reported by Crimmins and Jacobs in the context of the total synthesis of Pyranicin.[5][6] The synthesis involves the selective reduction of the corresponding ethyl ester, ethyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate.

Synthetic Scheme

Caption: Role in the convergent synthesis of Pyranicin.

Spectroscopic and Analytical Characterization

While specific, readily available spectra for this compound are not provided in the primary literature, its structure allows for the prediction of key spectroscopic features. Several chemical suppliers and databases indicate the availability of spectral data. [7] ¹H NMR Spectroscopy (Expected):

-

~0.1 ppm (s, 6H): Two methyl groups attached to the silicon atom.

-

~0.9 ppm (s, 9H): The tert-butyl group on the silicon atom.

-

~4.0-4.2 ppm (br s, 1H): The hydroxyl proton of the allylic alcohol. This signal may be broad and its chemical shift can vary with concentration and solvent.

-

~4.1 ppm (s, 2H): The methylene protons of the allylic alcohol (CH₂OH).

-

~4.2 ppm (s, 2H): The methylene protons adjacent to the silyl ether (CH₂OTBS).

-

~5.2-5.4 ppm (two distinct signals, 2H): The two geminal vinylic protons.

¹³C NMR Spectroscopy (Expected):

-

~-5.0 ppm: Methyl carbons on the silicon atom.

-

~18.0 ppm: Quaternary carbon of the tert-butyl group.

-

~26.0 ppm: Methyl carbons of the tert-butyl group.

-

~65.0 ppm: Methylene carbon of the allylic alcohol (CH₂OH).

-

~67.0 ppm: Methylene carbon of the silyl ether (CH₂OTBS).

-

~112.0 ppm: The terminal vinylic carbon (=CH₂).

-

~145.0 ppm: The quaternary vinylic carbon.

Infrared (IR) Spectroscopy (Expected):

-

~3300-3400 cm⁻¹ (broad, strong): O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. [8][9]* ~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

-

~1650 cm⁻¹ (medium): C=C stretching vibration of the alkene.

-

~1050-1150 cm⁻¹ (strong): C-O stretching vibration of the alcohol and Si-O-C stretching of the silyl ether. [8][9]* ~840 cm⁻¹ and ~780 cm⁻¹ (strong): Characteristic Si-C and Si-CH₃ vibrations.

Mass Spectrometry (Expected Fragmentation):

-

The molecular ion (M⁺) may be of low abundance.

-

A characteristic and often prominent fragment at [M-57]⁺ corresponding to the loss of a tert-butyl group (C(CH₃)₃) is expected for tert-butyldimethylsilyl ethers. [10]* Other fragments may arise from the loss of a methyl group ([M-15]⁺) or cleavage of the C-O and Si-O bonds.

Safety and Handling

Hazard Identification:

-

Causes skin irritation (H315). [2]* Causes serious eye irritation (H319). [2]* May cause respiratory irritation (H335). [2] Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.

Conclusion

This compound is a strategically designed synthetic building block with significant utility in the field of organic synthesis. Its primary role as an intermediate in the total synthesis of Pyranicin highlights the importance of selective protecting group strategies in the construction of complex molecular architectures. While its direct biological activity has not been reported, its contribution to the synthesis of biologically relevant molecules underscores its value to the drug discovery and development community. The well-defined synthetic protocol for its preparation, coupled with its specific reactivity, ensures its continued use in academic and industrial research settings.

References

-

Crimmins, M. T., & Jacobs, D. L. (2009). Asymmetric Total Synthesis of Pyranicin. Organic Letters, 11(12), 2695–2698. [Link]

-

Takahashi, S., Ogawa, N., Koshino, H., & Nakata, T. (2005). Total Synthesis of the Proposed Structure for Pyragonicin. Organic Letters, 7(13), 2695–2698. [Link]

-

A Concise and Modular Synthesis of Pyranicin. Organic Letters. [Link]

-

Crimmins, M. T., & Jacobs, D. L. (2009). Asymmetric Total Synthesis of Pyranicin. Organic Letters, 11(12), 2695–2698. [Link]

-

Phillipou, G., Bigham, D. A., & Seamark, R. F. (1975). Steroid T-Butyldimethylsilyl Ethers as Derivatives for Mass Fragmentography. Steroids, 26(4), 516–524. [Link]

-

Crimmins, M. T., & Jacobs, D. L. (2009). Asymmetric Total Synthesis of Pyranicin. Carolina Digital Repository. [Link]

-

This compound. ChemBK. [Link]

-

This compound. PubChem. [Link]

-

This compound. PubChemLite. [Link]

-

GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. [Link]

-

Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass spectrometry reviews, 39(1-2), 105–211. [Link]

-

(R)-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate. MySkinRecipes. [Link]

-

Electronic supplementary information for: - A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). The Royal Society of Chemistry. [Link]

-

MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. ResearchGate. [Link]

-

(R)-2-(TERT.-BUTYLDIMETHYLSILOXY)-PROPANAL - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

IR: alcohols. [Link]

-

METHYL-(E)-2-BUTYL-3-(TERT.-BUTYLDIMETHYLSILYL)-PROP-2-ENOATE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

-

Allyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

-

3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

(PDF) A Highly Efficient and UsefulSynthetic Protocol for the Cleavage of tert -Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloridein Dry Methanol. ResearchGate. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C10H22O2Si | CID 11206470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. PubChemLite - this compound (C10H22O2Si) [pubchemlite.lcsb.uni.lu]

- 5. Asymmetric Total Synthesis of Pyranicin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound(116700-73-3) 1H NMR spectrum [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis pathway for 2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol

An In-depth Technical Guide to the Synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol

Abstract

This compound is a valuable bifunctional building block in modern organic synthesis, featuring a primary allylic alcohol for further elaboration and a sterically hindered silyl ether for orthogonal deprotection strategies. This guide provides a comprehensive overview of a robust and efficient pathway for its synthesis, focusing on the selective mono-protection of a commercially available diol precursor. The document details the underlying chemical principles, reaction mechanisms, a step-by-step experimental protocol, and methods for purification and characterization, tailored for researchers and professionals in chemical and pharmaceutical development.

Introduction: Strategic Importance and Synthetic Overview

The targeted molecule, this compound, possesses a unique arrangement of functional groups: a nucleophilic primary allylic alcohol, a versatile alkene, and a stable, yet readily cleavable, tert-butyldimethylsilyl (TBDMS) protected primary alcohol. This architecture makes it an ideal intermediate for the synthesis of complex molecules, allowing for selective modification at one hydroxyl group while the other remains masked.

The most direct and atom-economical approach to this target involves the selective mono-silylation of the symmetric precursor, 2-methylenepropane-1,3-diol.[1][2] This diol serves as an excellent starting point due to its commercial availability and the presence of two equivalent primary hydroxyl groups. The core challenge and focus of this guide is to achieve high selectivity for the mono-protected product over the di-protected byproduct and unreacted starting material. This is accomplished through careful control of stoichiometry and reaction conditions, leveraging the principles of protecting group chemistry.[3][4]

Core Synthesis: Selective Mono-silylation of 2-Methylenepropane-1,3-diol

The cornerstone of this synthesis is the reaction of 2-methylenepropane-1,3-diol with tert-butyldimethylsilyl chloride (TBDMSCl). The TBDMS group is a premier choice for protecting alcohols due to its ease of installation, stability across a wide range of reaction conditions (e.g., organometallic reagents, many oxidants and reductants), and the availability of mild and selective deprotection methods.[5][6]

Theoretical Basis for Selectivity

For a symmetric diol like 2-methylenepropane-1,3-diol, achieving mono-protection is a statistical challenge. The reaction produces a mixture of starting material, the desired mono-silylated product, and the di-silylated byproduct. To maximize the yield of the mono-protected species, the reaction is typically performed with a slight excess of the diol relative to the silylating agent.[7] Alternatively, using one equivalent of the silylating agent and stopping the reaction before completion can also favor the mono-adduct. The resulting mixture can then be separated by standard chromatographic techniques.

Reaction Mechanism

The silylation of an alcohol with a silyl chloride proceeds via a nucleophilic substitution at the silicon atom. The reaction is typically catalyzed by a nitrogenous base, such as imidazole or triethylamine.[4] Imidazole is particularly effective as it reacts with TBDMSCl to form a highly reactive silyl-imidazolium intermediate, which is a much more potent silylating agent than TBDMSCl itself.[8] The alcohol then attacks this activated intermediate to form the stable silyl ether, regenerating the imidazole catalyst in its protonated form, which is neutralized by the base present in the reaction mixture.

Experimental Protocol

This protocol is adapted from established methods for the selective silylation of primary alcohols.[3][9]

Table 1: Reagents and Stoichiometry

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Methylenepropane-1,3-diol | 1.2 | 88.11 | (User Defined) |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 1.0 | 150.72 | (User Defined) |

| Imidazole | 2.5 | 68.08 | (User Defined) |

| Anhydrous N,N-Dimethylformamide (DMF) | - | 73.09 | ~0.2 M |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-methylenepropane-1,3-diol (1.2 equiv.).

-

Dissolution: Dissolve the diol in anhydrous DMF to a concentration of approximately 0.2 M.

-

Base Addition: Add imidazole (2.5 equiv.) to the solution and stir with a magnetic stir bar until fully dissolved.

-

Silylating Agent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add solid tert-butyldimethylsilyl chloride (1.0 equiv.) portion-wise over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue via flash column chromatography on silica gel. A gradient elution, starting from 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective at separating the di-silylated product (least polar), the desired mono-silylated product, and the starting diol (most polar). The desired product, this compound, is a colorless oil.[10]

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

Orthogonal Deprotection

A key advantage of the TBDMS group is its selective removal. While stable to many reagents, it can be efficiently cleaved to regenerate the hydroxyl group under specific conditions, leaving other functional groups in a complex molecule intact.[5]

Common Deprotection Methods:

-

Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) in THF is the most common method due to the exceptionally high strength of the Silicon-Fluorine bond.[4][6]

-

Acidic Conditions: Acetic acid in a THF/water mixture or catalytic amounts of strong acids like HCl in methanol can also be used.[8] The TBDMS group is significantly more labile under acidic conditions than other silyl ethers like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS).[12]

-

Lewis Acids: Certain Lewis acids can also effect deprotection.

Conclusion

The synthesis of this compound is reliably achieved through the selective mono-silylation of 2-methylenepropane-1,3-diol. By carefully controlling the stoichiometry of the reagents and employing standard purification techniques, this valuable synthetic intermediate can be prepared in good yield. The protocol described herein provides a field-proven, robust, and scalable method suitable for both academic research and industrial drug development applications, offering a versatile platform for the construction of complex molecular architectures.

References

- The Morita-Baylis-Hillman Reaction. (2003, November 19).

- Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. (n.d.). Scribd.

- Baylis-Hillman Reaction: Mechanism & Examples. (n.d.). NROChemistry.

- Mechanism of the Morita−Baylis−Hillman Reaction: A Computational Investigation. (n.d.).

- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.

- Conditions for removing TBDMS group in the presence of other protecting groups. (n.d.). Benchchem.

- Baylis-Hillman Reaction. (2020, June 6). YouTube.

- Chemoselective Deprotection of Triethylsilyl Ethers. (n.d.). PubMed Central - NIH.

- Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. (n.d.). PMC - NIH.

- tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal.

- Baylis–Hillman reaction. (n.d.). Wikipedia.

- 2-Methylene-1,3-propanediol | 3513-81-3. (n.d.). ChemicalBook.

- Silyl ether synthesis by silylation or cyanosilylation. (n.d.). Organic Chemistry Portal.

- An expedient E-stereoselective synthesis of multi-substituted functionalized allylic boronates from Morita–Baylis–Hillman alcohols. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Richter, H., & Jung, G. (1997). Solid phase synthesis of allylic alcohols via the Baylis-Hillman reaction. Molecular Diversity, 3(3), 191-4.

- This compound synthesis. (n.d.). chemicalbook.

- Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. (n.d.). Benchchem.

- Bartoszewicz, A., Kalek, M., Nilsson, J., & Stawiński, J. (n.d.). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11. ResearchGate.

- Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. (n.d.). PMC - NIH.

- Baylis hilman. (n.d.). Slideshare.

- Process for the preparation of 2-methyl-1,3-propanediol. (n.d.). Google Patents.

- Synthesis of 2-methyl-1,3-propanediol. (n.d.). PrepChem.com.

- Morita-Baylis-Hillman (MBH) Reaction Derived Nitroallylic Alcohols, Acetates and Amines as Synthons in Organocatalysis and Heterocycle Synthesis. (2016, October). ResearchGate.

- How to do Selective mono protection of 2-Methylenepropane-1,3-diol? (2023, June 20). ResearchGate.

- How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS. (2016, July 20).

- Protection of primary and secondary alcohols as silyl ethers by symmetrical 1,2-disilanes a catalyzed by Au/TiO 2. (n.d.). ResearchGate.

- A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. (n.d.). Green Chemistry (RSC Publishing).

- Dehydrogenative Silylation of Alcohols and Other Functionalities. (n.d.). Gelest.

- General Silylation Procedures. (n.d.). Gelest.

- This compound(116700-73-3) 1 H NMR. (n.d.). ChemicalBook.

- Process for the preparation of 2-methyl-1,3- propanediol. (n.d.). Google Patents.

- A convenient procedure for the monosilylation of symmetric 1,n-diols. (1986, August). ResearchGate.

- This compound. (n.d.). ChemBK.

- Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry.

- This compound. (n.d.). PubChem.

- 2-Methylene-1,3-propanediol. (n.d.). ChemScene.

- This compound. (n.d.). J&K Scientific.

- This compound(116700-73-3). (n.d.). ChemicalBook.

- This compound. (n.d.). Sigma-Aldrich.

- Silylation. (n.d.). Wikipedia.

- Alcohol Protecting Groups. (n.d.).

- Fujioka, H., Senami, K., Kubo, O., Yahata, K., Minamitsuji, Y., & Maegawa, T. (2009). Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. Organic Letters, 11, 5138-5141.

- 2-Methylene-1,3-propanediol, 97%. (n.d.). Fisher Scientific.

- Silylation of alcohols by silyl chloride, N‐methylimidazole and Iodine reagents. (n.d.). ResearchGate.

- Electronic supplementary information for: - A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). (n.d.). The Royal Society of Chemistry.

- 2-Methylene-1,3-propanediol 97 3513-81-3. (n.d.). Sigma-Aldrich.

- Crystal structure of 2-((tert-butyldimethylsilyl)oxy)-5-methylisophthalaldehyde, C15H22O3Si. (2018, December 19).

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Methylene-1,3-propanediol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Silylation - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. This compound | 116700-73-3 [sigmaaldrich.com]

- 11. This compound(116700-73-3) 1H NMR spectrum [chemicalbook.com]

- 12. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol: Synthesis, Properties, and Applications

This in-depth technical guide provides a comprehensive overview of 2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol, a versatile bifunctional building block in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's nomenclature, physicochemical properties, a robust synthetic protocol, and its strategic applications, grounded in established chemical principles.

Introduction and Strategic Importance

In the landscape of complex molecule synthesis, the strategic use of protecting groups and bifunctional intermediates is paramount. This compound emerges as a valuable reagent, incorporating a primary alcohol and a silyl-protected primary alcohol within a compact, reactive allylic framework. The tert-butyldimethylsilyl (TBDMS) ether provides steric bulk and significant stability across a wide range of reaction conditions, yet it can be selectively removed under mild protocols. This orthogonal reactivity makes the title compound an attractive starting material for the synthesis of complex natural products and active pharmaceutical ingredients (APIs).

The official IUPAC name for this compound is 2-[[tert-butyl(dimethyl)silyl]oxymethyl]prop-2-en-1-ol [1]. It is also commonly referred to by its synonym, this compound[1].

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is critical for its effective use and characterization.

Physical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 116700-73-3 | [1][2] |

| Molecular Formula | C₁₀H₂₂O₂Si | [1] |

| Molecular Weight | 202.37 g/mol | [1] |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 236.2 ± 28.0 °C | [3] |

| Storage Temperature | 2-8 °C, sealed in dry conditions |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around δ 0.9 ppm), the dimethylsilyl group (a singlet around δ 0.1 ppm), two distinct methylene protons of the allylic system, the vinyl protons, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the tert-butyl and dimethylsilyl groups, the two methylene carbons, and the two sp² hybridized carbons of the double bond.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the alcohol (around 3300-3400 cm⁻¹), C-H stretching bands (around 2850-2960 cm⁻¹), a C=C stretching band (around 1650 cm⁻¹), and strong Si-O-C and Si-C stretching bands.

-

Mass Spectrometry: The mass spectrum would likely show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a tert-butyl group (M-57).

Synthesis of this compound

The most efficient and high-yielding synthesis of the title compound involves the chemoselective reduction of the corresponding ester, ethyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate.

Reaction Principle

The synthesis leverages the ability of diisobutylaluminium hydride (DIBAL-H) to reduce esters to primary alcohols at low temperatures. The bulky TBDMS protecting group on the other primary alcohol remains intact under these conditions, demonstrating the orthogonality of this protecting group strategy.

Experimental Protocol

This protocol is based on the reported synthesis which achieves a quantitative yield[4].

Reaction: Reduction of Ethyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate to this compound.

Materials:

-

Ethyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

-

Anhydrous diethyl ether or toluene

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of ethyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate in anhydrous diethyl ether (or toluene).

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of DIBAL-H: A solution of DIBAL-H (2.2 equivalents) is added dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched at -78 °C by the slow, dropwise addition of methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.

-

Workup: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is typically of high purity and can often be used without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.

Applications in Organic Synthesis

The unique combination of a primary allylic alcohol and a protected primary alcohol makes this compound a versatile building block for the introduction of a functionalized three-carbon unit in complex molecule synthesis.

Elaboration of the Allylic Alcohol

The primary allylic alcohol can undergo a variety of transformations, including:

-

Oxidation: To the corresponding aldehyde or carboxylic acid.

-

Etherification and Esterification: To introduce further functional groups.

-

Nucleophilic Substitution: After conversion to a good leaving group (e.g., tosylate, mesylate, or halide).

-

Cross-Coupling Reactions: Such as the Heck, Suzuki, or Stille reactions.

Deprotection and Further Functionalization

The TBDMS ether can be selectively cleaved under mild conditions, most commonly using fluoride ion sources like tetrabutylammonium fluoride (TBAF) or acidic conditions, to reveal the second primary alcohol. This allows for subsequent, differential functionalization of the two hydroxyl groups. This strategic deprotection is a cornerstone of its utility in multi-step syntheses.

Role as a Key Intermediate

This molecule is particularly valuable as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its silyl-protected hydroxyl group is crucial in multi-step synthetic processes that require selective protection and deprotection of functional groups[5]. For instance, similar TBDMS-protected chiral building blocks are employed in asymmetric synthesis to produce enantiomerically pure substances[5].

Conclusion

This compound is a highly functional and synthetically versatile building block. Its preparation via a high-yielding reduction highlights the robustness of the TBDMS protecting group. The orthogonal reactivity of its two distinct hydroxyl functionalities provides chemists with a powerful tool for the efficient and controlled synthesis of complex molecular architectures. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their synthetic endeavors.

References

-

Crimmins, M. T.; Jacobs, D. L. (2009). Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones: A Practical Method for the Synthesis of Aldol Adducts. Organic Letters, 11(12), 2695–2698. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

ChemBK. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

MySkinRecipes. (n.d.). (R)-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol: Synthesis, Properties, and Applications

This guide provides a comprehensive overview of 2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol, a versatile bifunctional building block in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, a detailed synthesis protocol, safety and handling procedures, and its strategic applications in the synthesis of complex molecules.

Core Molecular and Physical Properties

This compound is a colorless to yellow liquid that has found significant utility as a synthetic intermediate.[1] Its structure uniquely combines a primary alcohol and a sterically hindered silyl ether, offering orthogonal reactivity that can be exploited in multi-step synthetic sequences.

Table 1: Key Chemical and Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂O₂Si | [2] |

| Molecular Weight | 202.37 g/mol | [2] |

| CAS Number | 116700-73-3 | [2] |

| IUPAC Name | This compound | [2] |

| Physical Form | Colorless to yellow liquid | [1] |

| Boiling Point | 236.2 ± 28.0 °C | [3] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis of this compound: A Validated Protocol

The synthesis of this key intermediate is reliably achieved through the reduction of the corresponding ethyl ester. The following protocol is based on a well-established procedure in the chemical literature, providing a self-validating system for its preparation.[4]

Synthesis Workflow

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

-

Ethyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate

-

Diisobutylaluminium hydride (DIBAL-H) solution (typically 1.0 M in hexanes)

-

Anhydrous diethyl ether

-

Anhydrous n-heptane

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon), and cooling bath.

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with a solution of ethyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate in a mixture of anhydrous diethyl ether and n-heptane.

-

Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Diisobutylaluminium hydride (DIBAL-H) solution is added dropwise via the dropping funnel to the stirred solution of the ester, maintaining the internal temperature at or below -75 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion of the reaction, the mixture is carefully quenched by the slow, dropwise addition of methanol at -78 °C.

-

Work-up: The reaction is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers are observed.

-

Extraction and Drying: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization

Accurate characterization of the final product is crucial for its use in subsequent synthetic steps. While experimentally obtained spectra are the gold standard, the following are the expected characteristic signals based on the structure of the molecule.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR | * Vinyl Protons: Two singlets or narrow multiplets corresponding to the geminal protons of the double bond. |

-

Methylene Protons (CH₂-O): Two distinct signals for the methylene groups adjacent to the oxygen atoms.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

tert-Butyl Group: A sharp singlet integrating to 9 protons.

-

Dimethylsilyl Group: A sharp singlet integrating to 6 protons. | | ¹³C NMR | * Alkene Carbons: Two signals in the olefinic region.

-

Methylene Carbons: Two signals corresponding to the carbon atoms of the CH₂-O groups.

-

tert-Butyl and Dimethylsilyl Carbons: Signals corresponding to the carbons of the silyl protecting group. | | FT-IR | * O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch: Sharp absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bonds.

-

C=C Stretch: A medium to weak absorption around 1650 cm⁻¹.

-

Si-O-C Stretch: Strong absorptions in the fingerprint region, typically around 1100-1000 cm⁻¹. |

Applications in Organic Synthesis: A Strategic Overview

The synthetic utility of this compound stems from its bifunctional nature, allowing for selective manipulation of either the primary alcohol or the allylic system.

Role as a Protecting Group and Functional Handle

The tert-butyldimethylsilyl (TBDMS) ether serves as a robust protecting group for the primary alcohol, stable to a wide range of reaction conditions under which the free primary alcohol of the molecule can be reacted.[5] This allows for transformations such as oxidation, esterification, or etherification of the free hydroxyl group.

Conversely, the primary alcohol can be protected with a different protecting group, allowing for chemistry to be performed on the allylic portion of the molecule. The true power of this reagent, however, lies in the sequential or one-pot transformations that can be achieved due to the differential reactivity of its two functional groups.

Synthetic Equivalency and Strategic Bond Formations

This molecule can be viewed as a synthetic equivalent of a variety of important structural motifs. For instance, after modification of the primary alcohol, the allylic portion can undergo a variety of transformations, including:

-

Epoxidation: Selective epoxidation of the double bond can lead to chiral or achiral epoxy alcohols, which are valuable intermediates.

-

Diels-Alder Reactions: The diene system can participate in [4+2] cycloadditions, providing access to complex cyclic systems.

-

Cross-Metathesis: The terminal alkene is a suitable partner for olefin metathesis reactions, enabling the formation of new carbon-carbon bonds.

Caption: Strategic applications in multi-step organic synthesis.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: [2]

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a dry, cool place (2-8 °C).[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its bifunctional nature, coupled with the robust and selectively cleavable TBDMS protecting group, provides chemists with a powerful tool for the construction of complex molecular architectures. The synthetic protocol outlined in this guide offers a reliable method for its preparation, and a thorough understanding of its reactivity and handling will enable its effective implementation in research and development.

References

-

PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Silyl ether. Retrieved January 17, 2026, from [Link]

-

ChemBK. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl ethers. Retrieved January 17, 2026, from [Link]

Sources

The Enduring Workhorse: A Technical Guide to the Strategic Use of TBDMS as a Protecting Group in Organic Synthesis

In the complex architectural challenge that is modern organic synthesis, the strategic deployment of protecting groups is a cornerstone of success. Among the myriad options available for the temporary masking of reactive functional groups, the tert-butyldimethylsilyl (TBDMS or TBS) group has established itself as an indispensable tool for the synthetic chemist. Its broad utility stems from a finely tuned balance of stability and selective reactivity, offering a robust shield for hydroxyl groups that can be reliably installed and removed under mild conditions. This guide provides an in-depth exploration of the TBDMS protecting group, moving beyond simple protocols to dissect the underlying principles that govern its application, empowering researchers in academia and industry to leverage its full potential in the synthesis of complex molecules and active pharmaceutical ingredients.

The Silyl Ether Family: Why TBDMS Reigns Supreme

Silyl ethers are a class of protecting groups for alcohols, formed by replacing the hydroxyl proton with a trialkylsilyl group.[1] The choice of alkyl substituents on the silicon atom dictates the steric environment and, consequently, the stability and reactivity of the resulting silyl ether.[2] While the trimethylsilyl (TMS) group is easily introduced, its high lability often renders it unsuitable for multi-step syntheses.[3][4] At the other end of the spectrum, bulky groups like triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) offer immense stability but can be challenging to remove.

The TBDMS group occupies a strategic sweet spot. The presence of the sterically demanding tert-butyl group provides substantial kinetic stability, shielding the silicon-oxygen bond from nucleophilic attack and hydrolysis.[3] In fact, the tert-butyldimethylsilyloxy group is approximately 10,000 times more stable towards hydrolysis than the trimethylsilyloxy group.[3] This enhanced stability allows TBDMS-protected alcohols to withstand a wide array of reaction conditions that would cleave less robust protecting groups.[2][3]

Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| TMS | 1 | 1 |

| TES | 64 | 10-100 |

| TBDMS | 20,000 | ~20,000 |

| TIPS | 700,000 | 100,000 |

| TBDPS | 5,000,000 | ~20,000 |

| Data compiled from multiple sources.[3] |

Installation of the TBDMS Group: The Silylation Reaction

The most common and reliable method for the introduction of the TBDMS group is the Corey protocol, which utilizes tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole in an aprotic polar solvent such as N,N-dimethylformamide (DMF).[3][5]

Mechanism of Silylation

Initially, it was proposed that imidazole reacts with TBDMS-Cl to form a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole.[5] However, more recent studies suggest that DMF plays a catalytic role in the reaction.[5] Regardless of the precise mechanism, imidazole serves as both a base to neutralize the liberated HCl and as a nucleophilic catalyst.

Caption: Generalized workflow for TBDMS protection of an alcohol.

Experimental Protocol: Silylation of a Primary Alcohol

This protocol is a representative example based on the Corey procedure.[3]

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether or ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol, TBDMS-Cl, and imidazole in anhydrous DMF at room temperature.

-

Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). For more sterically hindered alcohols, gentle heating (e.g., 40–50 °C) may be necessary.[3]

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine to remove residual DMF and imidazole.[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS ether.[3]

For particularly hindered alcohols where TBDMS-Cl proves sluggish, the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf) in the presence of a non-nucleophilic base like 2,6-lutidine is an effective alternative.[2]

The Art of Deprotection: Removing the TBDMS Shield

The true utility of a protecting group lies in its facile and selective removal. The TBDMS group offers a range of deprotection strategies, allowing for its cleavage under conditions that leave other functional groups and protecting groups intact.[6]

Fluoride-Mediated Deprotection

The most common and highly selective method for cleaving TBDMS ethers is the use of a fluoride ion source.[1] The exceptional strength of the silicon-fluoride bond (bond dissociation energy > 135 kcal/mol) provides a powerful thermodynamic driving force for this reaction.[2]

Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is the archetypal reagent for this transformation.[2][5] The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate siliconate intermediate, which then fragments to release the alkoxide and fluorotributylsilane.[2]

Caption: Fluoride-mediated deprotection of a TBDMS ether.

Experimental Protocol: TBAF Deprotection

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the TBDMS-protected alcohol in THF at room temperature.

-

Add the TBAF solution dropwise and stir the mixture. Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography if necessary. An operationally simpler work-up involving the addition of a sulfonic acid resin and calcium carbonate has also been developed.[7]

Other fluoride sources like HF-pyridine or aqueous HF can also be employed, but these are significantly more acidic and require careful handling in appropriate plasticware.[6][8]

Acidic Deprotection

TBDMS ethers can be cleaved under acidic conditions, although they are significantly more stable than TMS or TES ethers.[9] The rate of acidic hydrolysis is highly dependent on steric hindrance around the silicon-oxygen bond.[8] This provides a basis for selective deprotection. For instance, a primary TBDMS ether can often be cleaved in the presence of a more hindered secondary or tertiary TBDMS ether.[8]

Common reagents for acidic deprotection include:

-

Acetic acid in THF/water[5]

-

p-Toluenesulfonic acid (pTSA) or camphorsulfonic acid (CSA) in methanol[8]

-

Acetyl chloride in methanol[5]

Table 2: Common Deprotection Reagents for TBDMS Ethers

| Reagent(s) | Conditions | Selectivity & Notes |

| TBAF | THF, 0 °C to rt | Highly selective for Si-O bonds. The classic and most common method.[2][5] |

| HF•Pyridine | THF/Pyridine, 0 °C | Very effective, but corrosive and requires plasticware. Can be selective.[6][8] |

| AcOH/H₂O/THF | rt to 45 °C | Mildly acidic; useful for substrates sensitive to fluoride ions. |

| CSA, pTSA | MeOH, rt | Can selectively deprotect less hindered silyl ethers.[8] |

| AcCl (cat.) | MeOH, rt | Mild and chemoselective, tolerates many other protecting groups.[5] |

| Oxone | aq. MeOH, rt | Selectively cleaves primary TBDMS ethers in the presence of secondary ones.[5] |

Orthogonal Strategies and Chemoselectivity

The true power of the TBDMS group is realized in complex syntheses where multiple protecting groups are employed. The ability to selectively remove one type of protecting group while others remain intact is known as orthogonality. TBDMS is orthogonal to a wide range of other protecting groups, including benzyl ethers, acetals, and most acyl groups, which are stable to fluoride-based deprotection conditions.[5]

Furthermore, the subtle differences in stability among various silyl ethers can be exploited for chemoselective deprotection. For example:

-

TMS vs. TBDMS: A TMS ether can be easily cleaved with mild acid (e.g., K₂CO₃/MeOH) in the presence of a TBDMS ether.[4]

-

TES vs. TBDMS: A TES ether can be selectively deprotected in the presence of a TBDMS ether using reagents like formic acid in methanol.[9]

-

Primary vs. Secondary TBDMS: As mentioned, acidic conditions or reagents like Oxone can selectively cleave a primary TBDMS ether over a more sterically encumbered secondary or tertiary one.[5][8]

This tiered stability allows for intricate synthetic planning, where different hydroxyl groups in a polyol can be unmasked sequentially to allow for selective transformations at each site.

Conclusion: A Field-Proven Tool for the Modern Chemist

The tert-butyldimethylsilyl group is far more than just a simple "painter's tape" for alcohols.[1] Its predictable stability, coupled with a diverse and selective set of conditions for its removal, makes it a cornerstone of modern synthetic strategy.[3] From the total synthesis of complex natural products to the development of novel pharmaceuticals, the TBDMS group provides the reliability and versatility required to navigate challenging synthetic landscapes. A thorough understanding of the principles governing its introduction, cleavage, and relative stability is essential for any researcher aiming to construct complex molecular architectures with precision and efficiency.

References

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Reddy, Ch. R., et al. (2011). Chemoselective Deprotection of Triethylsilyl Ethers. Beilstein Journal of Organic Chemistry, 7, 1123–1127. [Link]

-

Gelest. Deprotection of Silyl Ethers. [Link]

-

Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

-

Jensen, K. J., & Oscarson, S. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 117-127. [Link]

-

Wikipedia. Silyl ether. [Link]

-

Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

-

Gelest. Silyl Groups. [Link]

-

Khan Academy. Protection of alcohols. [Link]

-

University of Evansville. Alcohol Protecting Groups. [Link]

-

El-Sayed, E., et al. (2013). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters, 15(24), 6238–6241. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Silyl Groups - Gelest [technical.gelest.com]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silyl ether - Wikipedia [en.wikipedia.org]

- 9. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Silyl Ethers: Strategy and Application in Complex Chemical Synthesis

This technical guide provides an in-depth exploration of silyl ethers, indispensable tools in the arsenal of the modern synthetic chemist. We will move beyond simple definitions to uncover the strategic nuances of their application, from the logic of their formation and cleavage to their critical role in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This document is designed for researchers, scientists, and drug development professionals who seek to leverage these protecting groups with precision and efficiency.

Part 1: The Strategic Imperative of Hydroxyl Protection with Silyl Ethers

In the intricate chess game of multi-step organic synthesis, controlling the reactivity of functional groups is paramount. The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, is a prime example of a functional group that often requires its reactivity to be temporarily masked or "protected." Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, tunable stability, and mild, often chemoselective, removal conditions.

The core principle behind their utility is orthogonality —the ability to deprotect one functional group in the presence of another. The vast array of available silyl ethers, each with a distinct steric and electronic profile, allows for the selective protection and deprotection of multiple hydroxyl groups within the same molecule, a critical requirement for complex synthesis.

Commonly employed silyl ethers include:

-

TMS (Trimethylsilyl) : One of the simplest silyl ethers, offering low steric bulk and high reactivity, making it suitable for temporary protection as it is easily cleaved.

-

TES (Triethylsilyl) : Offers slightly more steric hindrance than TMS, providing a modest increase in stability.

-

TBS/TBDMS (tert-Butyldimethylsilyl) : A workhorse in organic synthesis, offering a good balance of stability and ease of cleavage. Its steric bulk allows for the selective protection of less hindered alcohols.

-

TIPS (Triisopropylsilyl) : The significant steric hindrance from the three isopropyl groups provides high stability, making it suitable for protecting hydroxyl groups that need to endure harsh reaction conditions.

-

TBDPS (tert-Butyldiphenylsilyl) : Offers high stability, similar to TIPS, but with the added feature of being more resistant to acidic conditions due to the electron-withdrawing nature of the phenyl groups.

Part 2: The Formation of Silyl Ethers: A Mechanistic and Practical Overview

The formation of a silyl ether, or silylation, is typically achieved by reacting an alcohol with a silyl halide (commonly a chloride) or a silyl triflate in the presence of a base. The choice of silylating agent and base is critical and depends on the substrate's reactivity and the desired level of stability for the protecting group.

Mechanism of Silylation

The reaction generally proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of the silylating agent. A base is required to neutralize the acidic byproduct (e.g., HCl or triflic acid) generated during the reaction, driving the equilibrium towards the product.

Caption: General mechanism for the silylation of an alcohol.

Experimental Protocol: Protection of a Primary Alcohol with TBDMSCl

This protocol describes a standard procedure for the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole. Imidazole acts as both a base and a nucleophilic catalyst, accelerating the reaction.

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

-

Imidazole (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve the primary alcohol (1.0 eq) and imidazole (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the solution at room temperature until all solids have dissolved.

-

Add TBDMSCl (1.1 eq) portion-wise to the solution. The reaction is often exothermic.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Causality Behind Choices:

-

Imidazole: It is a more effective catalyst than triethylamine because the silylimidazolium intermediate is more reactive than the silyl chloride itself.

-

Anhydrous Conditions: Silylating agents are sensitive to moisture, which can hydrolyze them and reduce the yield.

-

TLC Monitoring: This is crucial for determining the reaction endpoint and preventing the formation of side products from prolonged reaction times.

Part 3: Decoding the Stability of Silyl Ethers

The utility of silyl ethers in a synthetic strategy hinges on their predictable stability. This stability is primarily governed by the steric bulk around the silicon atom. Larger, more branched alkyl groups on the silicon atom hinder the approach of nucleophiles or electrophiles, thus increasing the stability of the silyl ether.

| Silyl Ether | Acronym | Relative Stability to Acid | Relative Stability to Base | Key Features |

| Trimethylsilyl | TMS | 1 | 1 | Very labile; suitable for transient protection. |

| Triethylsilyl | TES | ~64 | ~100 | More stable than TMS, useful for intermediate stability needs. |

| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | 20,000 | Widely used due to its good balance of stability and ease of cleavage. |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Highly stable due to significant steric hindrance. |

| tert-Butyldiphenylsilyl | TBDPS | 500,000 | 1,000,000 | Very stable, particularly resistant to acidic conditions. |

Relative stability values are approximate and can vary based on reaction conditions.

This differential stability allows for the selective deprotection of one silyl ether in the presence of another. For instance, a TMS ether can be cleaved under conditions that leave a TBS ether intact.

Part 4: The Art of Cleavage: Deprotection of Silyl Ethers

The removal of a silyl protecting group, or desilylation, is most commonly achieved using a source of fluoride ions. The high affinity of silicon for fluorine (the Si-F bond is one of the strongest single bonds) is the driving force for this reaction.

Mechanism of Fluoride-Mediated Desilylation

The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate, which then collapses to release the alkoxide and the stable fluoro-silane.

Caption: Mechanism of fluoride-mediated silyl ether cleavage.

Common Deprotection Reagents:

-

Tetrabutylammonium fluoride (TBAF): A common and effective fluoride source, typically used as a solution in THF.

-

Hydrofluoric acid (HF): Often used in combination with a base like pyridine (HF-Pyridine) to buffer the acidity.

-

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF): An anhydrous source of fluoride, useful for sensitive substrates.

-

Acidic conditions: Acetic acid (AcOH), p-toluenesulfonic acid (pTSA), or camphorsulfonic acid (CSA) can also be used, especially for more labile silyl ethers.

Experimental Protocol: Deprotection of a TBS Ether using TBAF

Materials:

-

TBS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Add the TBAF solution (1.2 eq) dropwise at room temperature.

-

Monitor the reaction by TLC. The reaction is typically fast.

-

Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography if necessary.

Trustworthiness of the Protocol: This protocol is a self-validating system. The use of TLC allows for real-time monitoring, ensuring the reaction is stopped at the optimal point to maximize yield and minimize side reactions. The aqueous workup effectively removes the fluoride salts and other water-soluble byproducts.

Part 5: Strategic Application in Complex Synthesis

The true power of silyl ethers is realized in complex, multi-step syntheses where multiple hydroxyl groups must be differentiated.

Caption: Workflow for selective functionalization using a silyl ether.

In this workflow, a less sterically hindered primary alcohol is selectively protected with a bulky silyl ether like TBDMS, leaving the more hindered secondary alcohol free for a subsequent transformation such as oxidation. Once this transformation is complete, the silyl ether can be cleanly removed to reveal the primary alcohol, achieving a synthetic outcome that would be difficult otherwise. This strategy is a cornerstone of modern pharmaceutical process development.

Part 6: Future Horizons

The field of silyl ether chemistry continues to evolve. Silyl ethers are now being used not just as protecting groups but as activating groups in reactions like the Hiyama cross-coupling. Furthermore, the development of chiral silyl ethers is opening new avenues in asymmetric synthesis. As our ability to control chemical reactivity becomes more sophisticated, the strategic application of silyl ethers will undoubtedly continue to play a vital role in chemical innovation.

References

-

Title: Protecting Groups in Organic Synthesis Source: Wiley Online Library URL: [Link]

-

Title: Silyl Ethers as Protective Groups for Alcohols: A Review Source: Organic Chemistry Portal URL: [Link]

-

Title: Silicon–Fluorine Chemistry: From Fundamental Research to Applications Source: Chemical Reviews URL: [Link]

-

Title: The Art of Synthesis in Drug Development Source: Process Research & Development, American Chemical Society URL: [Link]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyldimethylsilyl (TBDMS) Ethers

Abstract